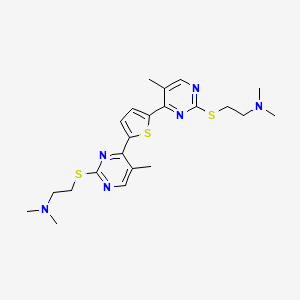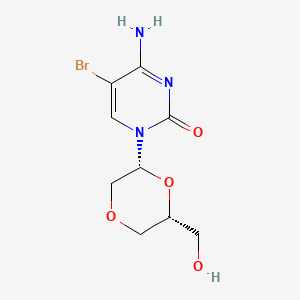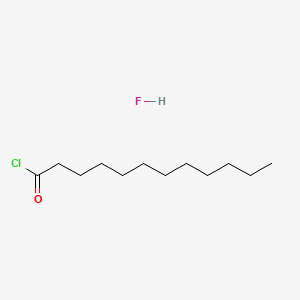
Dodecanoyl chloride;hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoyl chloride;hydrofluoride is a compound that combines dodecanoyl chloride, also known as lauroyl chloride, with hydrofluoride. Dodecanoyl chloride is an acid chloride derived from dodecanoic acid (lauric acid), and hydrofluoride is a solution of hydrogen fluoride in water. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecanoyl chloride is typically synthesized by reacting dodecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction proceeds as follows:
C12H24O2+SOCl2→C12H23ClO+SO2+HCl
This reaction yields dodecanoyl chloride along with sulfur dioxide and hydrogen chloride as by-products .
Industrial Production Methods
In industrial settings, dodecanoyl chloride is produced on a larger scale using similar methods but with optimized conditions to maximize yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Hydrolysis: Reacts with water to produce dodecanoic acid and hydrogen chloride.
Esterification: Reacts with alcohols in the presence of a catalyst to form esters
Common Reagents and Conditions
Alcohols: Used in esterification reactions to form esters.
Amines: Used to form amides.
Water: Used in hydrolysis reactions to form carboxylic acids
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis reactions
Applications De Recherche Scientifique
Dodecanoyl chloride;hydrofluoride has several scientific research applications, including:
Surface Modification: Used to modify the surface properties of materials such as chitosans and microfibrillated cellulose to improve solubility and dispersibility.
Antimicrobial Agents: Derivatives of dodecanoic acid have been studied for their antimicrobial properties against various bacterial and fungal strains.
Hydrophobic Biomaterials: Used in the synthesis of hydrophobic biomaterials for applications in packaging and water-repellent materials.
Mécanisme D'action
The mechanism of action of dodecanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The hydrofluoride component enhances the reactivity of the compound by providing a source of fluoride ions, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoyl Chloride: Similar to dodecanoyl chloride but with a longer carbon chain, leading to different physical properties and reactivity.
Hexanoyl Chloride: A shorter-chain analog with different reactivity and applications.
Uniqueness
Dodecanoyl chloride;hydrofluoride is unique due to its specific chain length and the presence of the hydrofluoride component, which enhances its reactivity and expands its range of applications compared to other acid chlorides .
Propriétés
Numéro CAS |
71549-85-4 |
|---|---|
Formule moléculaire |
C12H24ClFO |
Poids moléculaire |
238.77 g/mol |
Nom IUPAC |
dodecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C12H23ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3;1H |
Clé InChI |
YNHPVGCKMXEYOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)Cl.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


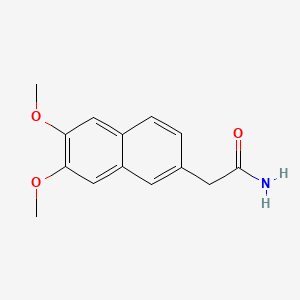
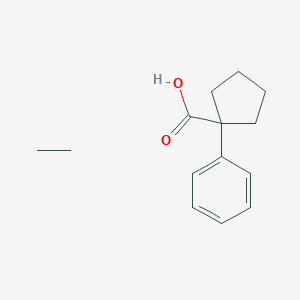
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
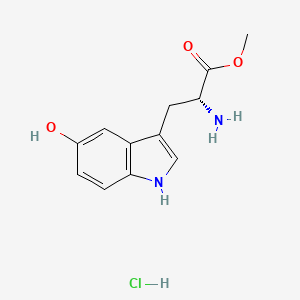
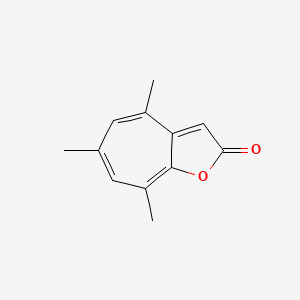
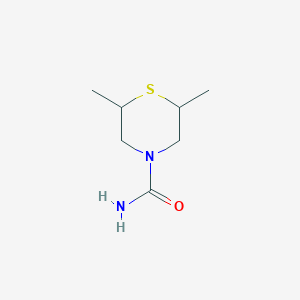
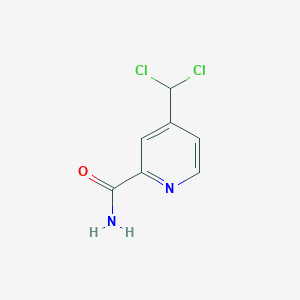
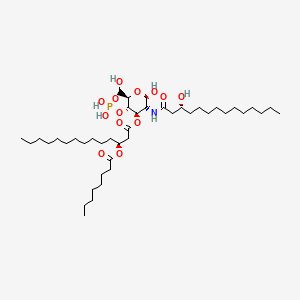
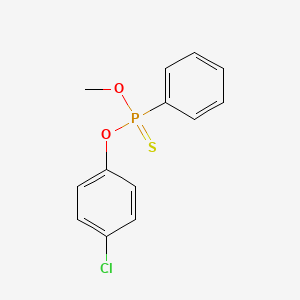
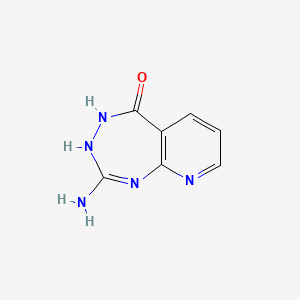
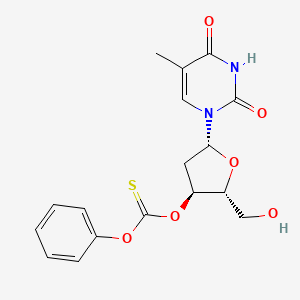
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
